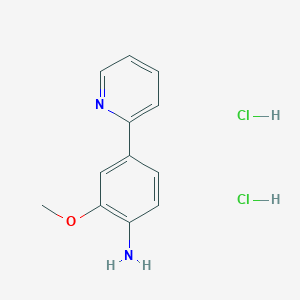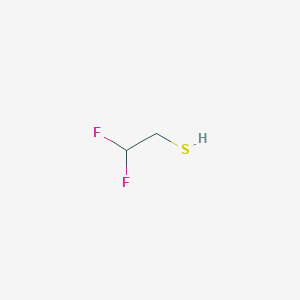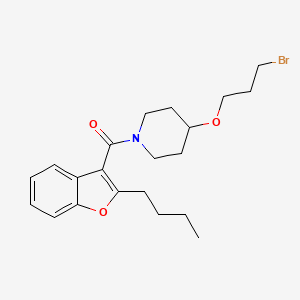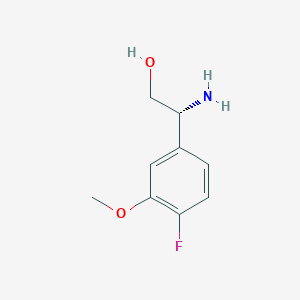
Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is an organic compound with the molecular formula C12H10O2. This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent at the meta position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of 3-ethynylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its specialized nature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced forms like alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic acid: Lacks the ethynylphenyl substituent, making it less versatile in certain reactions.
1-Phenylcyclopropanecarboxylic acid: Similar structure but without the ethynyl group, affecting its reactivity and applications.
Uniqueness: Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is unique due to the presence of both the cyclopropane ring and the ethynylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1314722-98-9 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-(3-ethynylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-2-9-4-3-5-10(8-9)12(6-7-12)11(13)14/h1,3-5,8H,6-7H2,(H,13,14) |
Clé InChI |
CRPOCCTWTFZKAQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)




![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)




